

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-methoxynicotinate

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Compound of Interest

Compound Name: Methyl 6-methoxynicotinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Methyl 6-methoxynicotinate** (CAS No: 26218-80-4). The information herein is curated to support research, development, and formulation activities by presenting key data in an accessible format, detailing standardized experimental protocols, and illustrating logical workflows for property determination.

Core Physicochemical Data

Methyl 6-methoxynicotinate, with the IUPAC name methyl 6-methoxypyridine-3-carboxylate, is a pyridine derivative.^{[1][2]} Its fundamental physicochemical properties are summarized below.

Property	Value	References
Molecular Formula	C ₈ H ₉ NO ₃	[1] [2] [3]
Molecular Weight	167.16 g/mol	[1]
CAS Number	26218-80-4	[1] [2] [3]
Appearance	Crystalline solid	[4]
Melting Point	~48°C to 54.5°C	[1] [5]
Boiling Point	93°C at 3 Torr	[4]
Density	1.156 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	1.36 ± 0.10 (Predicted)	[4]
Solubility	Information not widely available; qualitative data suggests slight solubility in solvents like chloroform and methanol.	
logP	Information not available in searched results.	

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is critical for drug development. The following sections detail standardized protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.

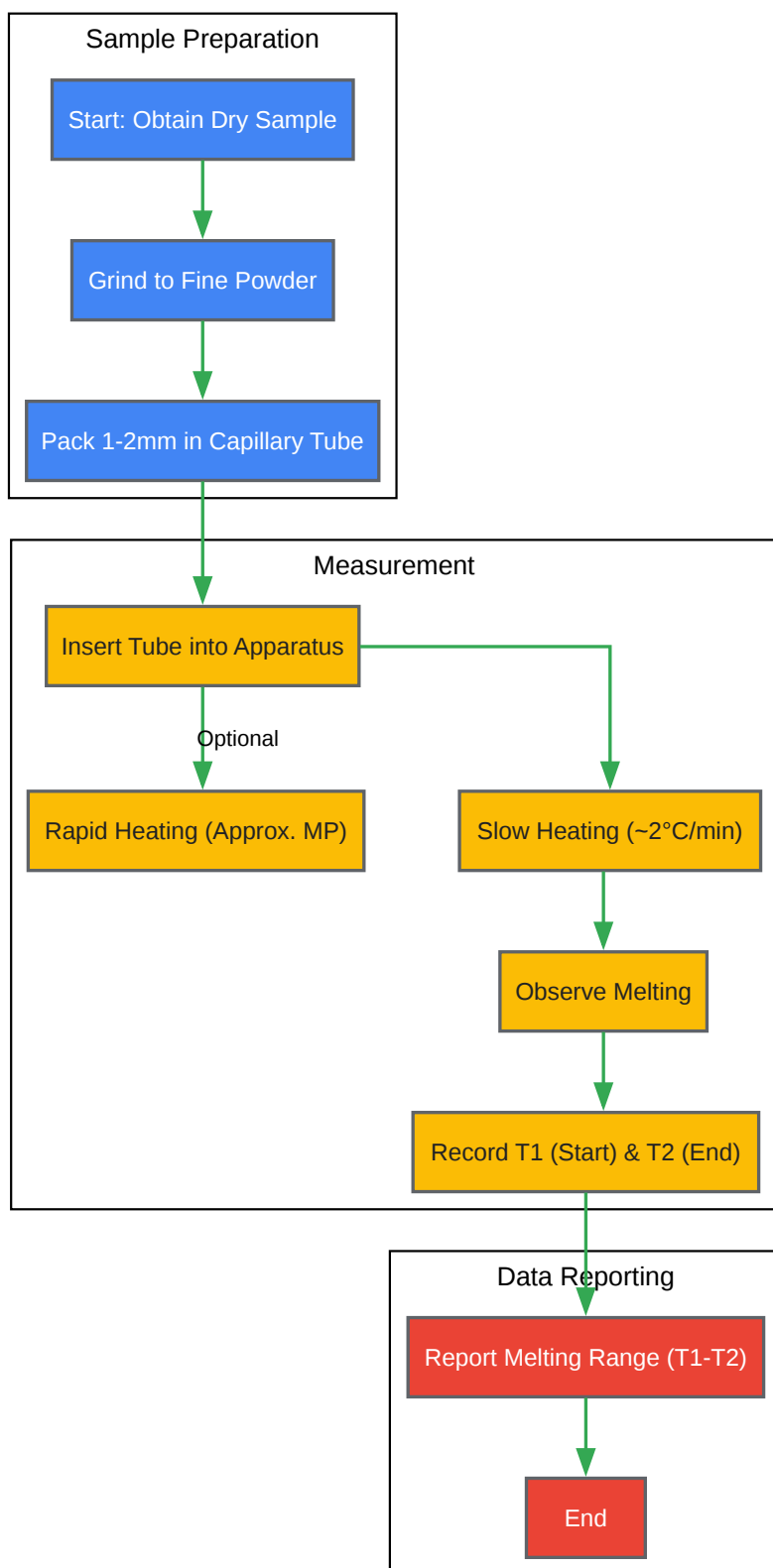
Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting point range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Glass capillary tubes (one end sealed)[6]
- Thermometer
- Spatula
- Mortar and pestle (optional, for grinding)

Procedure:

- Sample Preparation: Ensure the sample is completely dry and finely powdered.[6][7]
Introduce a small amount of the solid into the open end of a capillary tube.[6] Pack the sample into the sealed end of the tube to a height of 1-2 mm by tapping the tube or dropping it through a longer glass tube.[6][8]
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[6]
- Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point. For a more precise measurement, allow the block to cool and begin heating again at a slower rate (approximately 1-2°C per minute) when the temperature is about 15-20°C below the expected melting point.[6]
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating and record the temperature at which the entire sample has melted into a clear liquid (T2). The melting point range is reported as T1-T2.[9]
- Post-Measurement: Turn off the apparatus and allow it to cool before the next measurement. Dispose of the used capillary tube properly.



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Workflow for Melting Point Determination.

Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.^[10] It measures the thermodynamic solubility of a compound in a specific solvent at a constant temperature.

Principle: An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the resulting saturated solution is then quantified.^[10]

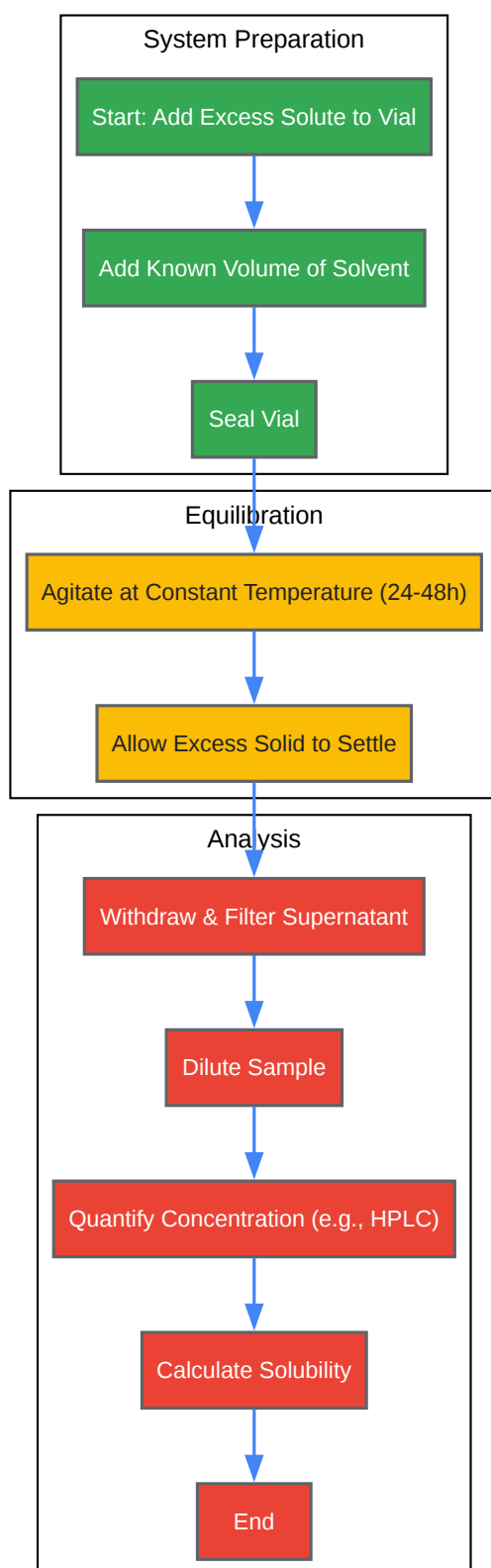
Apparatus:

- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Analytical balance
- Volumetric flasks and pipettes
- Syringes and syringe filters (e.g., 0.45 µm PTFE)
- Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

- Preparation: Add an excess of solid **Methyl 6-methoxynicotinate** to a vial. The presence of undissolved solid is necessary to ensure saturation.^[10]
- Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.^[10]
- Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.^[11]

- Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle.[\[10\]](#)
- Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.[\[10\]](#)
- Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Determine the concentration of **Methyl 6-methoxynicotinate** in the diluted sample using a validated analytical method, such as HPLC-UV.[\[10\]](#)
- Calculation: Calculate the solubility by taking the measured concentration and the dilution factor into account. The result is typically expressed in mg/mL or mol/L.[\[10\]](#)



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Isothermal Shake-Flask Solubility Workflow.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is vital for predicting the ionization state of a molecule at different pH levels, which influences solubility and permeability.

Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored continuously with a calibrated pH meter. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the molecule are equal.^[12]

Apparatus:

- Calibrated pH meter and electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker or titration vessel
- Standardized solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH)^[13]

Procedure:

- System Setup: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).^[13]
- Sample Preparation: Dissolve an accurately weighed amount of **Methyl 6-methoxynicotinate** in a suitable solvent (often a co-solvent system like water/methanol) to a known concentration (e.g., 1 mM).^[13] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.^[13]
- Titration: Place the sample solution in the titration vessel with a magnetic stir bar. Immerse the pH electrode in the solution.^[13] For a basic compound, titrate by adding small, precise increments of a standardized strong acid from the burette. For an acidic compound, titrate with a strong base.^[13]

- **Data Collection:** Record the pH value after each addition of titrant, allowing the reading to stabilize.[\[13\]](#) Continue the titration well past the equivalence point.
- **Data Analysis:** Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve. Specifically, it is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.[\[12\]](#)

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Principle: LogP is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer like PBS at pH 7.4) at equilibrium.[\[14\]](#) The shake-flask method directly measures this partition.[\[15\]](#)[\[16\]](#)

Apparatus:

- Separatory funnel or vials
- Mechanical shaker or rotator
- Centrifuge (optional)
- Analytical instrument for quantification (e.g., HPLC-UV)
- n-Octanol (pre-saturated with water/buffer)
- Aqueous buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

Procedure:

- **Phase Preparation:** Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the layers to separate for at least 24 hours.[\[17\]](#) This prevents volume changes during the experiment.

- Partitioning: Prepare a stock solution of **Methyl 6-methoxynicotinate** in one of the phases. Add known volumes of the pre-saturated n-octanol and aqueous buffer to a vial.[11] Add a small aliquot of the compound's stock solution.
- Equilibration: Seal the vial and shake it for a sufficient period (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[11][17]
- Phase Separation: Separate the two phases. Centrifugation can be used to ensure a clean separation.
- Quantification: Determine the concentration of the compound in each phase (C_{octanol} and C_{aqueous}) using a suitable and validated analytical method like HPLC.[16]
- Calculation: Calculate the partition coefficient (P) using the formula: $P = C_{\text{octanol}} / C_{\text{aqueous}}$. The LogP is the base-10 logarithm of P: $\text{LogP} = \log_{10}(P)$. [14]

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